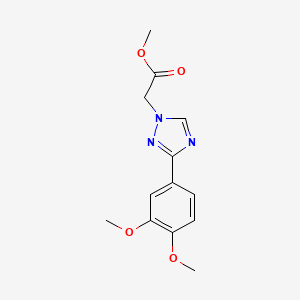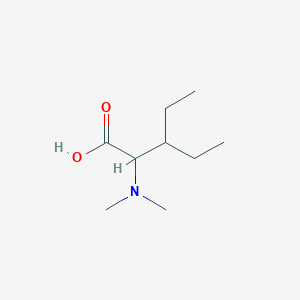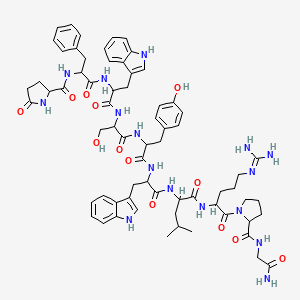
2-Morpholin-4-yl-2-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Morpholin-4-yl-2-phényléthanol est un composé organique de formule moléculaire C12H17NO2. Il présente un cycle morpholine lié à un fragment phényléthanol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Morpholin-4-yl-2-phényléthanol implique généralement la réaction de la morpholine avec le phénylacétaldéhyde. La réaction est réalisée dans des conditions contrôlées afin de garantir la formation du produit souhaité. Le processus peut être résumé comme suit :
Matériaux de départ : Morpholine et phénylacétaldéhyde.
Conditions réactionnelles : La réaction est généralement effectuée dans un solvant organique tel que l’éthanol ou le méthanol, sous reflux.
Catalyseurs : Des catalyseurs acides ou basiques peuvent être utilisés pour faciliter la réaction.
Purification : Le produit est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie sur colonne.
Méthodes de production industrielle
En milieu industriel, la production de 2-Morpholin-4-yl-2-phényléthanol peut impliquer des méthodes plus efficaces et évolutives. Des réacteurs à écoulement continu et des systèmes automatisés peuvent être utilisés pour améliorer le rendement et la pureté du composé. L’utilisation de techniques de purification avancées, telles que la chromatographie liquide haute performance (CLHP), garantit l’élimination des impuretés.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Morpholin-4-yl-2-phényléthanol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour former l’alcool correspondant.
Substitution : Le cycle phényle peut subir des réactions de substitution électrophile.
Condensation : Le composé peut participer à des réactions de condensation avec d’autres aldéhydes ou cétones.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3).
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d’aluminium (LiAlH4).
Catalyseurs : Catalyseurs acides ou basiques pour les réactions de substitution et de condensation.
Principaux produits
Oxydation : Formation de dérivés de la phénylacétone ou du benzaldéhyde.
Réduction : Formation de dérivés du phényléthanol.
Substitution : Formation de dérivés du phényléthanol substitués.
Condensation : Formation de molécules organiques plus grandes avec des chaînes carbonées étendues.
Applications de la recherche scientifique
Le 2-Morpholin-4-yl-2-phényléthanol a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Envisagé pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans divers processus chimiques.
Applications De Recherche Scientifique
2-Morpholin-4-yl-2-phenylethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
Le mécanisme d’action du 2-Morpholin-4-yl-2-phényléthanol implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Le 2-Morpholin-4-yl-2-phényléthanol peut être comparé à d’autres composés similaires, tels que :
2-Morpholin-4-yl-1-phényléthanol : Structure similaire mais avec une position différente du groupe hydroxyle.
2-Morpholin-4-yl-2-phénylpropanol : Structure similaire mais avec un groupe méthyle supplémentaire sur la chaîne carbonée.
2-Morpholin-4-yl-2-phénylbutanol : Structure similaire mais avec une chaîne carbonée plus longue.
Le caractère unique du 2-Morpholin-4-yl-2-phényléthanol réside dans ses caractéristiques structurales spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-morpholin-4-yl-2-phenylethanol |
InChI |
InChI=1S/C12H17NO2/c14-10-12(11-4-2-1-3-5-11)13-6-8-15-9-7-13/h1-5,12,14H,6-10H2 |
Clé InChI |
DWRQJSYKHGJWPN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



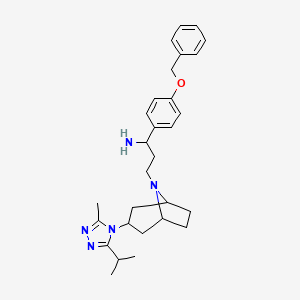
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
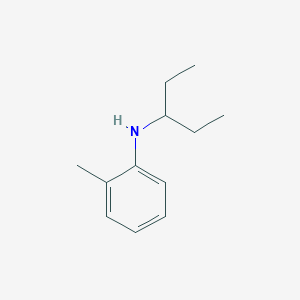
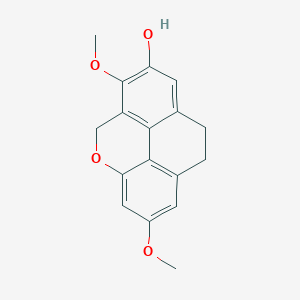
![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)
![6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)
